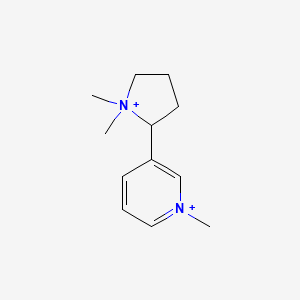
Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl-: is a chemical compound with the molecular formula C12H20N2 It is known for its unique structure, which includes a pyridinium ring and a dimethylpyrrolidinium moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- typically involves the reaction of pyridine derivatives with dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions: Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridinium compounds.
科学的研究の応用
Chemistry: In chemistry, Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations.
Biology: In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biological processes and interactions at the molecular level.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may have applications in drug development and as a component in pharmaceutical formulations.
Industry: In industrial applications, Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
作用機序
The mechanism of action of Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- Pyridinium, 1-methyl-
- Pyridinium, 3-(dimethylamino)-1-methyl-
- Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-
Uniqueness: Pyridinium, 3-(1,1-dimethylpyrrolidinium-2-yl)-1-methyl- stands out due to its unique combination of a pyridinium ring and a dimethylpyrrolidinium moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
CAS番号 |
89932-51-4 |
|---|---|
分子式 |
C12H20N2+2 |
分子量 |
192.30 g/mol |
IUPAC名 |
3-(1,1-dimethylpyrrolidin-1-ium-2-yl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C12H20N2/c1-13-8-4-6-11(10-13)12-7-5-9-14(12,2)3/h4,6,8,10,12H,5,7,9H2,1-3H3/q+2 |
InChIキー |
JOEQGJUIJYDQRN-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


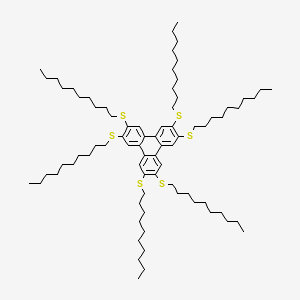
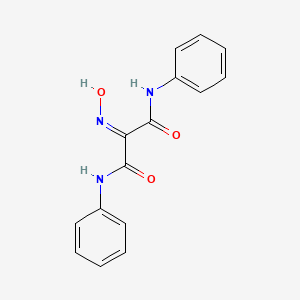


![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
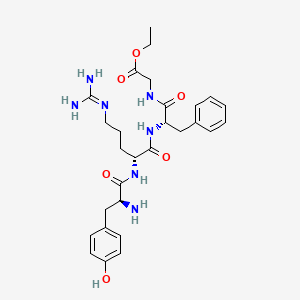

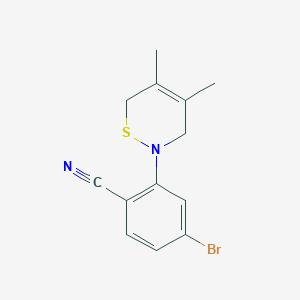
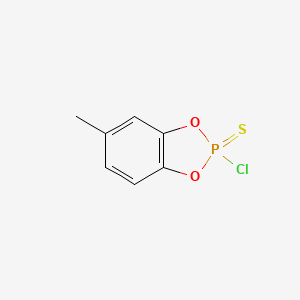
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)

